molecular formula C17H13N5O4 B11030196 Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate

Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate

Cat. No.: B11030196
M. Wt: 351.32 g/mol
InChI Key: WPZHPFUTAFRVPN-UHFFFAOYSA-N
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Description

Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate is a complex heterocyclic compound. This compound belongs to the class of triazolo-pyrimidine derivatives, which are known for their diverse biological activities. The structure features a fused ring system incorporating pyridine, triazole, and pyrimidine moieties, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate undergoes cyclization with hydrazine hydrate to yield the triazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents with appropriate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate exhibits potential as an anti-inflammatory and neuroprotective agent . Studies have shown its ability to inhibit key enzymes and pathways involved in inflammation and neuronal damage.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases, cancer, and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased production of pro-inflammatory cytokines and reduced neuronal apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • 7-(4-Bromophenyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate stands out due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This makes it a unique scaffold for developing new therapeutic agents and materials.

Properties

Molecular Formula

C17H13N5O4

Molecular Weight

351.32 g/mol

IUPAC Name

methyl 11-(4-methoxyphenyl)-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate

InChI

InChI=1S/C17H13N5O4/c1-25-11-5-3-10(4-6-11)21-8-13(16(24)26-2)14-12(15(21)23)7-18-17-19-9-20-22(14)17/h3-9H,1-2H3

InChI Key

WPZHPFUTAFRVPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(C2=O)C=NC4=NC=NN34)C(=O)OC

Origin of Product

United States

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